molecular formula C13H14N2OS B5738068 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5738068
M. Wt: 246.33 g/mol
InChI Key: NAERDAUJJTYIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTA is a thiazole derivative that has been synthesized and studied for its ability to inhibit the activity of histone deacetylases (HDACs). In

Mechanism of Action

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide inhibits HDAC activity by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can lead to changes in chromatin structure and gene expression. By inhibiting HDAC activity, this compound increases histone acetylation, leading to changes in gene expression and potentially slowing or stopping cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. This compound has also been shown to have a neuroprotective effect in animal models of stroke.

Advantages and Limitations for Lab Experiments

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments, including its specificity for HDAC inhibition and its ability to induce changes in gene expression. However, this compound also has several limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. One area of interest is the development of this compound derivatives with improved solubility and potency. In addition, further research is needed to determine the optimal dosing and delivery methods for this compound in cancer treatment and neurodegenerative diseases. Finally, this compound could also be studied for its potential to modulate the immune system and treat autoimmune diseases.

Synthesis Methods

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is synthesized by reacting 4-methylthiophenol with 4-methylacetophenone in the presence of sodium methoxide to form 5-methyl-4-(4-methylphenyl)-1,3-thiazole. The thiazole is then reacted with acetic anhydride to form this compound.

Scientific Research Applications

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties in cancer treatment. HDACs are enzymes that play a role in regulating gene expression, and their overexpression has been linked to cancer development. This compound inhibits HDAC activity, leading to changes in gene expression and potentially slowing or stopping cancer cell growth. In addition to cancer treatment, this compound has also been studied for its potential to treat neurodegenerative diseases and inflammation.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12-9(2)17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAERDAUJJTYIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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